molecular formula C13H12N2O3 B178438 Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate CAS No. 147269-67-8

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Cat. No. B178438
Key on ui cas rn: 147269-67-8
M. Wt: 244.25 g/mol
InChI Key: MAJFINHRLBJIQL-UHFFFAOYSA-N
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Patent
US07491713B2

Procedure details

N-Iodosuccinimide (0.292 g, 1.30 mmol) was added to a solution of benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate (0.317 g, 1.3 mmol) in anhydrous dichloromethane (10 mL) and stirred overnight. The mixture was concentrated and purified by chromatography [silica gel, 0% to 50% ethyl acetate in hexanes gradient elution] to give the title compound (0.245 g). MS 371 (M+1)
Quantity
0.292 g
Type
reactant
Reaction Step One
Quantity
0.317 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[O:9]=[C:10]1[C:15]([NH:16][C:17](=[O:26])[O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:14][CH:13]=[CH:12][NH:11]1>ClCCl>[I:1][C:13]1[CH:14]=[C:15]([NH:16][C:17](=[O:26])[O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:10](=[O:9])[NH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0.292 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
0.317 g
Type
reactant
Smiles
O=C1NC=CC=C1NC(OCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography [silica gel, 0% to 50% ethyl acetate in hexanes gradient elution]

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=C(C(NC1)=O)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.245 g
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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